2-chloro-N-(2-methylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a methylphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloro-N-(2-methylphenyl)benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the para position relative to the amide group.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Reduction: 2-chloro-N-(2-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-N-(2-carboxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylphenyl)benzamide: Lacks the nitro group, making it less reactive in redox reactions.
4-nitro-N-(2-methylphenyl)benzamide: Lacks the chloro group, affecting its substitution reactions.
2-chloro-N-(4-nitrophenyl)benzamide: The position of the nitro group is different, leading to variations in chemical behavior.
Uniqueness
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-13(9)16-14(18)11-7-6-10(17(19)20)8-12(11)15/h2-8H,1H3,(H,16,18) |
InChI Key |
XQBCDIDTLUWUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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